2-(Ethylamino)butanoic acid hydrochloride
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Overview
Description
2-(Ethylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a hydrochloride salt form of 2-(ethylamino)butanoic acid, which is a derivative of butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)butanoic acid;hydrochloride typically involves the reaction of butanoic acid with ethylamine. The process can be summarized in the following steps:
Formation of 2-(ethylamino)butanoic acid: Butanoic acid reacts with ethylamine under controlled conditions to form 2-(ethylamino)butanoic acid.
Conversion to Hydrochloride Salt: The resulting 2-(ethylamino)butanoic acid is then treated with hydrochloric acid to form the hydrochloride salt, 2-(ethylamino)butanoic acid;hydrochloride.
Industrial Production Methods
In industrial settings, the production of 2-(ethylamino)butanoic acid;hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Ethylamino)butanoic acid hydrochloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(ethylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)butanoic acid;hydrochloride: Similar in structure but with a methylamino group instead of an ethylamino group.
3-(Dimethylamino)propionic acid;hydrochloride: Contains a dimethylamino group and a shorter carbon chain.
Uniqueness
2-(Ethylamino)butanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethylamino group and butanoic acid backbone make it suitable for various applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
2-(ethylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(6(8)9)7-4-2;/h5,7H,3-4H2,1-2H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXJRUNTGHHPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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